molecular formula C21H19Cl2N3OS B2483779 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 320423-18-5

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No. B2483779
CAS RN: 320423-18-5
M. Wt: 432.36
InChI Key: PYYDIBNVJCTOPL-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C21H19Cl2N3OS and its molecular weight is 432.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and pH-Sensitive Probes

Research demonstrates the synthesis of imidazole derivatives, including 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides. These oximes are transformed into 5-cyano derivatives, which react with primary or secondary amines to form 5-(di)alkylamino-4H-imidazole 3-oxides. Further treatment yields stable nitroxides, which serve as pH-sensitive spin probes (Kirilyuk et al., 2003).

Mechanochemical and Conformational Studies

Studies have investigated the transformation of N-heterocyclic carbonyl compounds into oximes using hydroxylamine hydrochloride. This research highlights the suitability of a green, solvent-free method for such transformations, particularly relevant for compounds like N-benzyl substituted imidazole and benzimidazole-2-carbaldehyde (Primožič et al., 2014).

Structural and Computational Analysis of Silver Complexes

Structural and computational analysis of silver imidazolecarbaldehyde oxime complexes reveals the importance of weak intramolecular interactions in determining the structure of the free ligands and the coordination mode of complexes (Ofori et al., 2016).

Building Blocks in Medical Chemistry

Imidazole derivatives, particularly 5-imidazole-carbaldehydes containing mono- (N-1) methyl (or aryl) analogs, are used as building blocks in medical chemistry. These compounds have potential applications in synthesizing biologically active molecules (Orhan et al., 2019).

properties

IUPAC Name

(E)-1-(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3OS/c1-2-10-28-21-24-12-19(26(21)14-16-6-4-3-5-7-16)13-25-27-15-17-8-9-18(22)11-20(17)23/h2-9,11-13H,1,10,14-15H2/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYDIBNVJCTOPL-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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